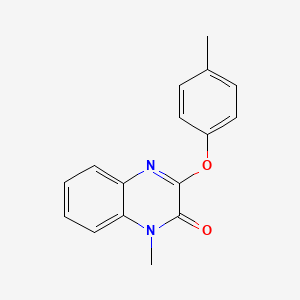

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone, also known as MMQO, is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. MMQO is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been investigated in detail.

Aplicaciones Científicas De Investigación

Anticancer Properties

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone has demonstrated potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Some key findings include:

- Apoptosis Induction : The compound induces programmed cell death (apoptosis) in cancer cells by disrupting mitochondrial function and activating caspase pathways .

- Inhibition of Cell Proliferation : It suppresses cancer cell growth by interfering with DNA replication and cell cycle progression .

Neuroprotective Effects

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone has attracted interest in neurobiology due to its potential neuroprotective properties:

- Anti-Inflammatory Activity : It reduces neuroinflammation by inhibiting pro-inflammatory cytokines and microglial activation .

- Mitochondrial Protection : The compound stabilizes mitochondrial membranes and prevents oxidative stress-induced damage in neurons .

Antimicrobial Activity

Researchers have explored the compound’s antimicrobial potential:

- Antibacterial Effects : 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

- Antifungal Properties : It also shows efficacy against fungal pathogens, such as Candida albicans .

Anti-Inflammatory and Analgesic Properties

- The compound has been studied for its anti-inflammatory effects, particularly in animal models of inflammation and pain .

Antioxidant Capacity

- 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Photophysical Applications

- The compound exhibits interesting photophysical properties, including fluorescence and phosphorescence behavior .

Other Potential Applications

Propiedades

IUPAC Name |

1-methyl-3-(4-methylphenoxy)quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)20-15-16(19)18(2)14-6-4-3-5-13(14)17-15/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEJMBBUBXMYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

methanone](/img/structure/B3018996.png)

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)